Nitrocaramiphen hydrochloride
Overview
Description
Nitrocaramiphen hydrochloride is a selective muscarinic M1 receptor antagonist. It is known for its ability to inhibit the hyperpolarizing effect of muscarine in muscle fibers . This compound has a molecular formula of C18H27ClN2O4 and a molecular weight of 370.87 g/mol . It is primarily used in scientific research due to its high selectivity and potency.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nitrocaramiphen hydrochloride involves the reaction of 2-diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is then stored under specific conditions to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: Nitrocaramiphen hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to its corresponding amine derivative.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitrocaramiphen amine.
Reduction: Formation of nitrocaramiphen amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Nitrocaramiphen hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a selective muscarinic M1 receptor antagonist in various chemical studies.
Biology: Employed in studies involving muscarinic receptors and their role in biological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to muscarinic receptor dysfunction.
Industry: Utilized in the development of new drugs and therapeutic agents targeting muscarinic receptors .
Mechanism of Action
Nitrocaramiphen hydrochloride exerts its effects by selectively binding to muscarinic M1 receptors, thereby inhibiting the hyperpolarizing effect of muscarine in muscle fibers. This inhibition is achieved through competitive antagonism at the receptor site, preventing the activation of downstream signaling pathways . The compound’s high selectivity for M1 receptors over other muscarinic receptor subtypes contributes to its potency and efficacy .
Comparison with Similar Compounds
Caramiphen: Another muscarinic receptor antagonist with similar properties.
Iodocaramiphen: A derivative of caramiphen with iodine substitution.
Pirenzepine: A selective M1 receptor antagonist used in various research applications
Uniqueness of Nitrocaramiphen Hydrochloride: this compound stands out due to its high selectivity for muscarinic M1 receptors and its potent inhibitory effects. Its unique chemical structure and properties make it a valuable tool in scientific research, particularly in studies involving muscarinic receptors and their role in various physiological and pathological processes .
Biological Activity
Nitrocaramiphen hydrochloride is a compound recognized for its biological activity as a selective antagonist of muscarinic acetylcholine receptors, particularly the M1 subtype. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic implications based on diverse research findings.
Overview of this compound
- Chemical Identity : this compound (CAS 98636-73-8) is classified as a muscarinic receptor antagonist.
- Selectivity : It exhibits a notable 71-fold selectivity for the M1 receptor over the M2 receptor .
This compound primarily functions by inhibiting the M1 muscarinic acetylcholine receptor (mAChR), which plays a crucial role in various physiological processes, including neurotransmission and modulation of cognitive functions. The following mechanisms are involved:
- G-Protein Coupling : Upon binding to the M1 receptor, this compound prevents the activation of G-proteins that are essential for downstream signaling pathways. This inhibition affects intracellular calcium release and cyclic nucleotide levels, which are critical for neuronal excitability and synaptic transmission .
- Impact on Calcium Signaling : Research indicates that M1 receptor activation leads to oscillatory calcium release patterns, which are disrupted by antagonism with this compound. This alteration can significantly affect cellular responses in various tissues, including the brain and gastrointestinal tract .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits mAChR-mediated signaling. For instance:
- Calcium Sensitivity : The compound has been shown to influence myofilament calcium sensitivity in cardiac tissues, indicating its potential impact on cardiac contractility .
- Neurotransmitter Release : By blocking M1 receptors, this compound modulates the release of neurotransmitters, which could have implications for treating conditions such as Alzheimer's disease or other cognitive disorders .
In Vivo Studies
Case studies and animal models provide insights into the pharmacological effects of this compound:
- Cognitive Function : In murine models, antagonism of M1 receptors has been associated with improved cognitive performance in tasks requiring memory and learning, suggesting a therapeutic potential in neurodegenerative diseases .
- Gastrointestinal Effects : The compound's selectivity for M1 receptors also positions it as a candidate for managing gastrointestinal disorders, where modulation of cholinergic signaling is beneficial .
Research Findings Summary
The following table summarizes key research findings related to the biological activity of this compound:
Study | Findings | Implications |
---|---|---|
Nakamura et al. (2013) | Demonstrated greater ACh-induced IP3 release in cells expressing only M1R compared to those expressing M3R | Highlights the role of M1R in mediating cholinergic responses |
Raufman et al. (2008) | M3R deficiency reduced intestinal tumor burden in cancer models | Suggests potential applications in cancer therapy |
Hayakawa et al. (2017) | M3R activation promotes gastric cancer proliferation | Indicates risks associated with M3R activation |
Properties
IUPAC Name |
2-(diethylamino)ethyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4.ClH/c1-3-19(4-2)13-14-24-17(21)18(11-5-6-12-18)15-7-9-16(10-8-15)20(22)23;/h7-10H,3-6,11-14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQWACGTGFICFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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